
3-(Dimethylamino)-1-(furan-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-1-(furan-2-yl)propan-1-one is an organic compound that features a furan ring attached to a propanone moiety with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one typically involves the reaction of furan-2-carbaldehyde with dimethylamine and a suitable ketone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(furan-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(Dimethylamino)-1-(furan-2-yl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Dimethylamino)-1-(furan-2-yl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino group and furan ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one: Similar structure but with a thiophene ring instead of a furan ring.
3-(Dimethylamino)-1-(pyridin-2-yl)propan-1-one: Contains a pyridine ring instead of a furan ring.
Uniqueness
3-(Dimethylamino)-1-(furan-2-yl)propan-1-one is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(furan-2-yl)propan-1-one |
InChI |
InChI=1S/C9H13NO2/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
JCGNZXDTKVRPCF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Dimethylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B12117984.png)

![2-(2-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B12117993.png)
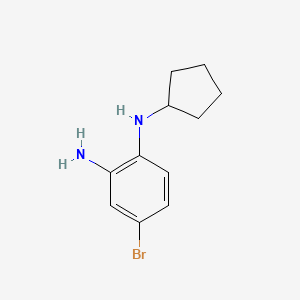
![4-(2-methoxyphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12118004.png)
![5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B12118015.png)
![3-Acetyl-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B12118028.png)

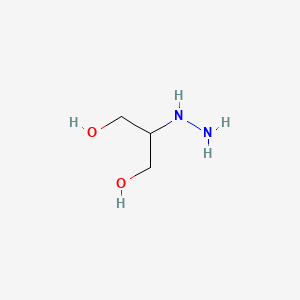
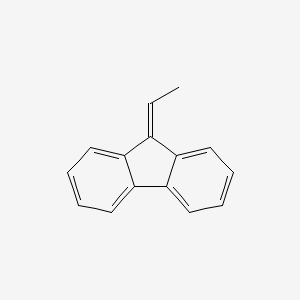
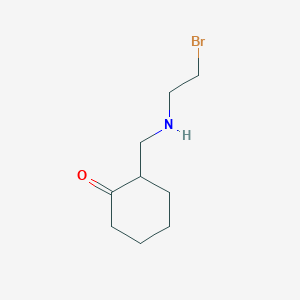

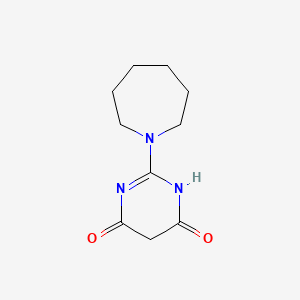
![{[6-(Trifluoromethyl)quinolin-4-yl]thio}acetic acid](/img/structure/B12118088.png)
